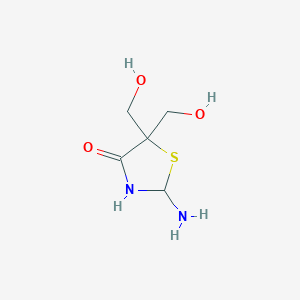

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one

Overview

Description

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring with amino and hydroxymethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one typically involves the reaction of thiazolidine derivatives with formaldehyde and primary amines. The aminomethylation process is accompanied by cyclization at the amidine fragment of the molecule, leading to the formation of a tetrahydrotriazine ring . When secondary amines are used, the aminomethylation occurs at the exocyclic nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Aminomethylation: Reaction with formaldehyde and primary or secondary amines.

Cyclization: Formation of tetrahydrotriazine rings during aminomethylation.

Substitution Reactions: Reaction with aromatic aldehydes to form 2-aryl derivatives.

Common Reagents and Conditions

Formaldehyde: Used in aminomethylation reactions.

Primary and Secondary Amines: React with the compound to form different products.

Aromatic Aldehydes: Used in substitution reactions to form 2-aryl derivatives.

Major Products Formed

Tetrahydrotriazine Rings: Formed during aminomethylation with primary amines.

2-Aryl Derivatives: Formed during reactions with aromatic aldehydes.

Scientific Research Applications

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple chemical reactions, leading to the formation of biologically active molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

2-Amino-5,5-bis(hydroxymethyl)-4-thiazolinone: Similar structure but differs in the oxidation state of the thiazolidine ring.

5,5-Bis(hydroxymethyl)thiazolidine-2,4-dione: An oxo analog of the compound, formed through acid hydrolysis.

Uniqueness

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the ability to form tetrahydrotriazine rings during aminomethylation. This property distinguishes it from other similar compounds and makes it valuable for various chemical and biological applications .

Biological Activity

Overview

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one (also referred to as thiazolidinone) is a heterocyclic compound characterized by its thiazolidine ring structure, which includes amino and hydroxymethyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound undergoes aminomethylation reactions, leading to the formation of biologically active derivatives that can inhibit specific enzymes or modulate cellular pathways. Its unique structure allows it to participate in a variety of chemical reactions, contributing to its diverse biological effects .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies indicate that thiazolidinones possess significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. The IC50 values for these effects range from 8.5 µM to 25.6 µM, indicating a promising therapeutic index compared to standard chemotherapeutics like cisplatin .

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Research has shown that modifications at specific positions on the thiazolidinone structure can enhance its antioxidant capacity, making it a candidate for further development in oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Anticancer Study : A study evaluated the effect of this compound on six different cancer cell lines. Results indicated significant cytotoxicity with selectivity towards cancer cells over normal fibroblasts. The mechanism was linked to apoptosis induction via both extrinsic and intrinsic pathways .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazolidinone derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed effective inhibition at low concentrations, suggesting potential for clinical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | 8.5 µM - 25.6 µM |

| 2-Amino-5,5-bis(hydroxymethyl)-4-thiazolinone | Similar but oxidized | Moderate Anticancer | Higher than thiazolidinone |

| 5-Bis(hydroxymethyl)thiazolidine-2,4-dione | Oxo analog | Antidiabetic | Not specified |

Properties

IUPAC Name |

2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c6-4-7-3(10)5(1-8,2-9)11-4/h4,8-9H,1-2,6H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTNSKBOYUPVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(=O)NC(S1)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.